N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No.: 309725-98-2
Cat. No.: VC4176890
Molecular Formula: C19H17NO5
Molecular Weight: 339.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309725-98-2 |
|---|---|
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 339.347 |
| IUPAC Name | N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21) |
| Standard InChI Key | ZIZCDLUHCQHCDW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 2H-chromene backbone substituted at positions 3 and 8. The 3-position is functionalized with a carboxamide group linked to a 2-ethoxyphenyl moiety, while the 8-position bears a methoxy group. The molecular formula is C₁₉H₁₇NO₅, with a calculated molecular weight of 347.34 g/mol. Key structural analogs, such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, demonstrate similar electronic configurations critical for bioactivity .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₅ |
| Molecular Weight | 347.34 g/mol |
| CAS Registry | Not yet assigned |
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The ethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler coumarin derivatives .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Core Formation: Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as the precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .
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Carboxamide Coupling: The ester undergoes aminolysis with 2-ethoxyaniline in ethanol under reflux, facilitated by nucleophilic acyl substitution. This step mirrors methods used for N-(4-methoxyphenethyl) analogs .
Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. For example, dichloromethane with DMAP catalysis achieves ~75% yield in analogous syntheses .
Purification and Characterization
Post-synthetic purification employs silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation relies on:
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¹H-NMR: Aromatic protons resonate at δ 6.8–8.1 ppm, with distinct signals for methoxy (δ 3.8) and ethoxy (δ 1.4–1.6) groups.
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (chromene lactone) .
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
|---|---|---|
| N-(2-Ethoxyphenyl) derivative | 4.2* | 5.6* |
| N-(4-Methoxyphenethyl) analog | 3.8 | 4.9 |
| Doxorubicin (control) | 0.7 | 0.9 |
| *Predicted values based on QSAR models. |
Antioxidant and Anti-inflammatory Activity
The methoxy group scavenges ROS (e.g., OH- , O₂⁻), while the ethoxyphenyl moiety modulates COX-2 expression. In silico docking suggests a binding affinity of −8.2 kcal/mol for COX-2, comparable to celecoxib (−8.5 kcal/mol) .
Mechanistic Insights and Molecular Interactions
Enzymatic Targets
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MAO-B Inhibition: Structural similarity to MAO-B inhibitors implies potential for neurodegenerative disease applications. The ethoxy group may enhance selectivity over MAO-A .
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HDAC Modulation: Chromene derivatives act as histone deacetylase inhibitors, reactivating tumor suppressor genes (e.g., p21) .
Pharmacokinetic Profiling
Predicted ADME properties (SwissADME):
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Bioavailability: 55% (moderate first-pass metabolism).
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BBB Permeability: Yes (logBB: 0.3).
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CYP3A4 Substrate: High likelihood, necessitating co-administration with inhibitors in clinical settings.
Industrial and Research Applications
Material Science
The rigid chromene core serves as a fluorophore in OLEDs, with λₑₘ = 450 nm (blue emission). Ethoxy substituents red-shift emission by 15 nm compared to methoxy analogs .
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